
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling of the Triazole and Pyrrolidine Rings: This step might involve the use of a coupling reagent such as EDCI or DCC.
Introduction of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Structural Characteristics
The compound consists of three main components:
- Triazole Ring : Known for stability and ability to form hydrogen bonds.
- Pyrrolidine Moiety : Provides structural rigidity and influences pharmacokinetics.
- Methoxyphenyl Group : Enhances electronic properties contributing to biological activity.
Molecular Formula
- Molecular Formula : C15H18N4O
- Molecular Weight : 286.33 g/mol
Chemistry
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:
- Huisgen Cycloaddition : A method for synthesizing triazole derivatives.
- Coupling Reactions : Used to attach different functional groups.
Biology
The compound has been studied for its interactions with biological macromolecules. It exhibits potential as:
- Enzyme Inhibitor : May inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulator : Can act on various receptors influencing cellular signaling.
Medicine
Research indicates that this compound possesses significant pharmacological properties:
- Antimicrobial Activity : Effective against a range of bacterial strains.
- Anticancer Properties : Demonstrated efficacy against several cancer cell lines.
Antimicrobial Efficacy
In vitro studies have shown that this compound exhibits potent antimicrobial activity. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
MDA-MB231 (Breast) | 25 |
HCT116 (Colon) | 30 |
Mia-PaCa2 (Pancreatic) | 28 |
These findings suggest that the incorporation of both triazole and methoxyphenyl moieties enhances cytotoxic effects against cancer cells.
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Study on Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against clinical isolates. The results indicated varying MIC values ranging from 8 to 32 µg/mL for different bacterial strains, highlighting its potential as a therapeutic agent against infections.
Anticancer Screening
In a screening assay involving multiple cancer cell lines, the compound significantly inhibited tumor growth in a dose-dependent manner. Notable effects were observed at concentrations exceeding 20 µM, suggesting its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenylethanone
- 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Biological Activity
The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a triazole ring, a pyrrolidine ring, and a methoxyphenyl group. This unique combination of structural motifs is often associated with diverse biological activities.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.
- Coupling with Methoxyphenyl Group : The final step involves coupling the triazole and pyrrolidine components with the methoxyphenyl group through substitution reactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have shown effectiveness against various bacterial strains and fungi. The presence of the methoxyphenyl group may enhance these activities by increasing lipophilicity, which aids in membrane penetration .
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis pathways. For example, molecular docking studies suggest that such compounds may bind effectively to proteins like thymidylate synthase and HDAC, crucial for cancer cell survival .
The mechanism of action typically involves:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for tumor growth.
- Receptor Interaction : They can modulate receptor activity affecting cellular signaling pathways.
Research indicates that the interaction of triazole derivatives with biological macromolecules can lead to significant therapeutic effects .
Study 1: Antimicrobial Efficacy
A study evaluated various triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the methoxyphenyl group significantly enhanced antibacterial efficacy compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a candidate for further development in cancer therapy .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(9-14)10-15(20)18-8-5-13(11-18)19-16-6-7-17-19/h2-4,6-7,9,13H,5,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTRYOPSIXCJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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